molecular formula C7H8O3 B3017574 2-(3-Methylfuran-2-yl)acetic acid CAS No. 139422-31-4

2-(3-Methylfuran-2-yl)acetic acid

Cat. No. B3017574
Key on ui cas rn: 139422-31-4
M. Wt: 140.138
InChI Key: CBSHDIOVDAMDFJ-UHFFFAOYSA-N
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Patent
US05268378

Procedure details

To a solution of methyl, 3-methyl furanoate (10 g, 67.6 mmol) in dry tetrahydrofuran (200 ml) under a nitrogen atmosphere at 0° C. was added lithium aluminium hydride (101 ml of a 1M solution in THF, 101 mmol) dropwise over 30 mins. The mixture was heated at reflux for 1 hour, and cooled to room temperature. To this solution was added methanol (70 ml) dropwise, followed by water (3.83 ml), 15% NaOH (3.83 ml), and water (3.83 ml). The mixture was filtered through celite and the solvent was removed under reduced pressure to afford the product (5.43 g) as a pale yellow oil. To a solution of this compound (4.5 g, 40 mmol) in dry dichloromethane (200 ml) under a nitrogen atmosphere was added manganese dioxide (13.98 g, 160 mmol). The mixture was heated to reflux for 1 hour and further manganese dioxide (13.,98 g, 160 mmol) added, and the mixture heated for a further 2 hours. The mixture was cooled to room temperature and filtered through celite. The mixture was washed with saturated sodium hydrogen carbonate (150 ml), saturated sodium chloride (150 ml), dried over MgSO4, filtered and the solvent was removed under reduced pressure to give the product (3.35 g) as a pale yellow oil. To a solution of sodium carbonate (12.9 g, 122 mmol), and potassium cyanide (3.97 g, 61 mmol), in water (150 ml) was added in rapid succession glyoxal bisulphite addition compound (12.12 g, 42.6 mmol), the above product (3.45 g, 30.5 mmol), 1,4-dioxane (7 ml), and water (50 ml). The mixture was stirred at room temperature for 2 hours, then acidified to pH=2 with c.H2SO4. The mixture was stirred for a further 1 hour then extracted into chloroform (3×100 ml) and the combined organics were extracted with 1N NaOH (200 ml). The aqueous NaOH was washed with chloroform (150 ml), then acidified with c.HCl, and extracted with chloroform (3×100 ml), dried over MgSO4, filtered and the solvent was removed under reduced pressure to give 3-methyl-2-furanacetic acid (2.45 g) as a brown solid.
Quantity
12.9 g
Type
reactant
Reaction Step One
Quantity
3.97 g
Type
reactant
Reaction Step One
Name
glyoxal bisulphite
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
[Compound]
Name
compound
Quantity
12.12 g
Type
reactant
Reaction Step One
Name
Quantity
150 mL
Type
solvent
Reaction Step One
[Compound]
Name
product
Quantity
3.45 g
Type
reactant
Reaction Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Quantity
7 mL
Type
reactant
Reaction Step Four
Name
Quantity
50 mL
Type
solvent
Reaction Step Five

Identifiers

REACTION_CXSMILES
[C:1](=[O:4])([O-])[O-:2].[Na+].[Na+].[C-]#N.[K+].S(=O)(O)O.[CH:14]([CH:16]=O)=O.OS(O)(=O)=O.O1[CH2:28][CH2:27][O:26][CH2:25][CH2:24]1>O>[CH3:14][C:16]1[CH:24]=[CH:25][O:26][C:27]=1[CH2:28][C:1]([OH:2])=[O:4] |f:0.1.2,3.4,5.6|

Inputs

Step One
Name
Quantity
12.9 g
Type
reactant
Smiles
C([O-])([O-])=O.[Na+].[Na+]
Name
Quantity
3.97 g
Type
reactant
Smiles
[C-]#N.[K+]
Name
glyoxal bisulphite
Quantity
0 (± 1) mol
Type
reactant
Smiles
S(O)(O)=O.C(=O)C=O
Name
compound
Quantity
12.12 g
Type
reactant
Smiles
Name
Quantity
150 mL
Type
solvent
Smiles
O
Step Two
Name
product
Quantity
3.45 g
Type
reactant
Smiles
Step Three
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
OS(=O)(=O)O
Step Four
Name
Quantity
7 mL
Type
reactant
Smiles
O1CCOCC1
Step Five
Name
Quantity
50 mL
Type
solvent
Smiles
O

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
The mixture was stirred at room temperature for 2 hours
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

STIRRING
Type
STIRRING
Details
The mixture was stirred for a further 1 hour
Duration
1 h
EXTRACTION
Type
EXTRACTION
Details
then extracted into chloroform (3×100 ml)
EXTRACTION
Type
EXTRACTION
Details
the combined organics were extracted with 1N NaOH (200 ml)
WASH
Type
WASH
Details
The aqueous NaOH was washed with chloroform (150 ml)
EXTRACTION
Type
EXTRACTION
Details
HCl, and extracted with chloroform (3×100 ml)
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried over MgSO4
FILTRATION
Type
FILTRATION
Details
filtered
CUSTOM
Type
CUSTOM
Details
the solvent was removed under reduced pressure

Outcomes

Product
Details
Reaction Time
2 h
Name
Type
product
Smiles
CC1=C(OC=C1)CC(=O)O
Measurements
Type Value Analysis
AMOUNT: MASS 2.45 g

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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